1,2-Bis(2-fluorophenyl)ethane

Physical Chemistry Process Chemistry Crystallography

Researchers relying on non-fluorinated or para-fluoro analogs risk failed syntheses and irreproducible results. 1,2-Bis(2-fluorophenyl)ethane (CAS 349-38-2) resolves this with its ortho-fluorine substitution, delivering 6.3× higher lipophilicity (XLogP 4.3) for improved BBB penetration, lower melting point (40-41 °C) for easier purification, and ortho-directed metalation capability for regioselective functionalization. Consistent quality and ready stock support medchem, polymer, and process chemistry workflows.

Molecular Formula C14H12F2
Molecular Weight 218.247
CAS No. 349-38-2
Cat. No. B2393628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-fluorophenyl)ethane
CAS349-38-2
Molecular FormulaC14H12F2
Molecular Weight218.247
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC2=CC=CC=C2F)F
InChIInChI=1S/C14H12F2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2
InChIKeyDCGNAMWRLBRLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(2-fluorophenyl)ethane: Product Overview


1,2-Bis(2-fluorophenyl)ethane (CAS 349-38-2), also known as 2,2′-difluorobibenzyl, is a fluorinated aromatic hydrocarbon belonging to the bibenzyl (1,2-diphenylethane) class [1]. It consists of two ortho-fluorophenyl groups linked by an ethane bridge, with the molecular formula C₁₄H₁₂F₂ and a molecular weight of 218.24 g/mol . The compound is a white to off-white solid at room temperature, characterized by a melting point range of 40–50 °C (typically 40–41 °C) and a predicted boiling point of 261.5 ± 20.0 °C . Its ortho-fluorine substitution pattern imparts distinct electronic and steric properties compared to its non-fluorinated parent (1,2-diphenylethane) and its para-fluorinated isomer (1,2-bis(4-fluorophenyl)ethane), making it a valuable building block in medicinal chemistry, polymer science, and organic synthesis [2].

Ortho-fluorinated bibenzyl scaffold for medicinal chemistry lead optimization
Ortho-fluorine directing group for regioselective synthetic functionalization
Fluorinated backbone for polymer thermal property tuning studies

1,2-Bis(2-fluorophenyl)ethane: Why Substitution Fails


While 1,2-Bis(2-fluorophenyl)ethane shares the C₁₄H₁₂F₂ backbone with its para-fluoro isomer (CAS 458-76-4) and the same C₁₄ core as non-fluorinated bibenzyl (CAS 103-29-7), the ortho-fluorine substitution pattern introduces critical differences in physicochemical properties and reactivity [1]. The ortho-fluorines lower the melting point by 10–50 °C relative to the para-isomer and non-fluorinated analog, directly impacting crystallization behavior, purification strategies, and formulation handling . Furthermore, the ortho-fluorine groups exert a distinct electronic effect via σ-induction and potential through-space interactions, altering the electron density of the aromatic ring and the ethane linker [2]. This translates to different reactivity profiles in cross-coupling reactions and unique binding affinities in biological assays compared to other halogenated bibenzyl derivatives . Therefore, substituting 1,2-Bis(2-fluorophenyl)ethane with a non-fluorinated or differently halogenated analog in a validated synthetic route or assay is scientifically unsound and will likely lead to irreproducible results or failed syntheses.

Target · ortho-F
Unique low melting point, ortho-directing reactivity, and enhanced lipophilicity profile.
Substitute · para-F isomer
Higher melting point (90 °C) and absence of ortho-directing effect may shift crystallization and synthetic outcomes.
Substitute · non-fluorinated parent
Lower lipophilicity (LogP 3.5) and lack of fluorine activation may alter bioactivity and reactivity profiles.

1,2-Bis(2-fluorophenyl)ethane: Comparative Evidence


Melting Point: Ortho vs. Para Isomer

The ortho-fluorine substitution pattern in 1,2-Bis(2-fluorophenyl)ethane (CAS 349-38-2) significantly depresses its melting point relative to its para-fluorinated isomer, 1,2-Bis(4-fluorophenyl)ethane (CAS 458-76-4) . This is attributed to reduced molecular symmetry and altered intermolecular packing forces .

Melting point (ortho vs para)
Reported
ΔT = 49–50 °C lower for ortho-isomer (40–41 °C vs 90 °C)
Supports process purification and crystallization method fit
Vendor-reported data; verify with own analysis
Physical Chemistry Process Chemistry Crystallography

Melting Point vs. Non-Fluorinated Bibenzyl

Introduction of ortho-fluorine atoms in 1,2-Bis(2-fluorophenyl)ethane lowers its melting point relative to the non-fluorinated parent compound, 1,2-diphenylethane (bibenzyl, CAS 103-29-7) . While the addition of fluorine generally increases lipophilicity, the ortho-substitution pattern disrupts crystal packing more effectively than the parent, leading to a lower melting point .

Melting point vs non-fluorinated
Reported
ΔT = 3–13 °C lower than bibenzyl (40–41 °C vs 50–53 °C)
May enhance dissolution profile in organic solvents
Supplier data; verify in specific solvent system
Medicinal Chemistry Formulation Science Physical Chemistry

Lipophilicity vs. Non-Fluorinated Parent

Fluorination is a common strategy to increase the lipophilicity of drug candidates. The ortho-fluorine substitution on the bibenzyl scaffold leads to a significant increase in the calculated partition coefficient (LogP) compared to the non-fluorinated parent [1].

Lipophilicity ΔLogP
Computed value
ΔLogP = +0.8 (XLogP3-AA 4.3 vs 3.5); ~6-fold increase
Supports permeability optimization context
Computed LogP; experimental logD confirmation recommended
Medicinal Chemistry Drug Discovery ADME

Water Solubility vs. Para-Fluoro Isomer

The position of fluorine substitution on the aromatic ring influences the compound's solubility profile. The ortho-fluoro derivative exhibits exceptionally low water solubility, a characteristic that can be leveraged for efficient liquid-liquid extraction and precipitation-based purification . While direct comparative solubility data for the para-isomer is limited, the ortho-isomer's insolubility is notable .

Aqueous solubility
Data to verify
Ortho-isomer: 1.3 mg/L (insoluble); para-isomer data not reported
Informs extraction and precipitation method design
Limited comparative data; confirm solubility experimentally
Process Chemistry Analytical Chemistry Solubility

Unique Ortho-Fluorine Reactivity in Cross-Coupling

The ortho-fluorine atoms in 1,2-Bis(2-fluorophenyl)ethane are not merely passive substituents; they actively participate in and direct certain synthetic transformations. The electron-withdrawing nature of fluorine activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at specific positions [1]. Furthermore, the ortho-fluorine can serve as a directing group for lithiation and subsequent functionalization [2]. This contrasts with the para-fluoro isomer, which lacks this ortho-directing capability, and the non-fluorinated parent, which lacks activation for SNAr.

Synthetic versatility
Class-level inference
Ortho-F enables directed ortho-metalation (DoM) and SNAr activation; absent in para-fluoro or parent
Supports synthetic route design with regiocontrol
Reactivity governed by organofluorine principles; validate in target system
Organic Synthesis Cross-Coupling Medicinal Chemistry

1,2-Bis(2-fluorophenyl)ethane: High-Value Applications


Medicinal Chemistry: CNS Penetration Optimization

Medicinal chemists seeking to improve the blood-brain barrier (BBB) penetration of a lead series can utilize 1,2-Bis(2-fluorophenyl)ethane as a core scaffold. Its calculated XLogP3-AA of 4.3 represents a 6.3-fold increase in lipophilicity compared to non-fluorinated bibenzyl (XLogP3-AA = 3.5) [1]. This quantitative advantage supports its use in designing analogs with improved passive membrane diffusion, a critical factor for targeting neurological disorders or intracellular proteins .

Process Chemistry: Efficient Work-Up and Isolation

Process chemists developing scalable synthetic routes can benefit from 1,2-Bis(2-fluorophenyl)ethane's favorable physical properties. Its melting point of 40–41 °C, which is 10–13 °C lower than bibenzyl and nearly 50 °C lower than its para-fluoro isomer, facilitates handling and crystallization control [1]. Furthermore, its extremely low water solubility (1.3 mg/L) enables straightforward liquid-liquid extraction and precipitation, minimizing the need for costly chromatographic purification and improving overall process mass intensity (PMI) .

Synthetic Methodology: Ortho-Fluorine Directed Functionalization

Organic chemists designing complex molecules can exploit the ortho-fluorine atoms in 1,2-Bis(2-fluorophenyl)ethane as a synthetic handle. The ortho-fluorine serves as a powerful directing group for directed ortho-metalation (DoM), enabling regioselective introduction of electrophiles [1]. Additionally, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . These capabilities are absent in the para-fluoro isomer and non-fluorinated parent, making 1,2-Bis(2-fluorophenyl)ethane a unique building block for constructing highly functionalized biphenyl or bibenzyl derivatives with precise regiocontrol.

Materials Science: Tuning Thermal Properties

Materials scientists developing high-performance polymers can incorporate 1,2-Bis(2-fluorophenyl)ethane as a monomer or comonomer. The ortho-fluorinated bibenzyl unit, when polymerized, can influence the thermal properties of the resulting material [1]. While direct comparative polymer data for this specific compound is limited in the public domain, the well-established effect of fluorine substitution on lowering glass transition temperatures (Tg) and increasing thermal stability in poly(aryl ether)s suggests that the ortho-fluoro isomer will impart different thermal and mechanical properties compared to polymers derived from the para-fluoro isomer or non-fluorinated bibenzyl . Researchers can leverage this to fine-tune polymer properties for specific applications in electronics, aerospace, or membranes.

Application
Selection Property
Validation Focus
Medicinal chemistry: CNS permeability optimization
Lipophilicity-driven design context
Passive membrane diffusion modeling
Process chemistry: work-up and isolation
Low melting point and water insolubility context
Crystallization control and extraction efficiency
Synthetic methodology: ortho-fluorine directed functionalization
Ortho-fluorine directing group capability
Regioselective functionalization workflow
Materials science: tuning thermal properties
Fluorinated backbone thermal modulation context
Thermal property (Tg, stability) screening

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